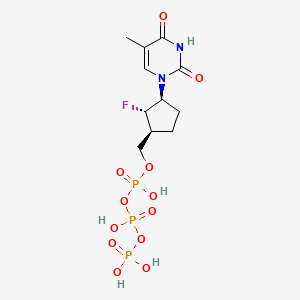
2-F-3-MeOCyclopentylTTP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-F-3-MeOCyclopentylTTP is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom (F) and a methoxy group (MeO) attached to a cyclopentyl ring, which is further connected to a thiophene-based structure (TTP). The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
準備方法
The synthesis of 2-F-3-MeOCyclopentylTTP involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxylation: The methoxy group is added through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.
Industrial production methods for this compound typically involve scaling up these reactions while ensuring safety and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the reproducibility and yield of the compound.
化学反応の分析
2-F-3-MeOCyclopentylTTP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-F-3-MeOCyclopentylTTP has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, leading to insights into cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery efforts targeting various diseases.
Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-F-3-MeOCyclopentylTTP involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
2-F-3-MeOCyclopentylTTP can be compared with other similar compounds, such as:
This compound: This compound shares the same core structure but may have different functional groups attached.
This compound: Similar compounds with variations in the position or type of substituents can provide insights into structure-activity relationships.
This compound: Compounds with similar functional groups but different core structures can highlight the importance of the overall molecular framework.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
137767-64-7 |
|---|---|
分子式 |
C11H18FN2O12P3 |
分子量 |
482.19 g/mol |
IUPAC名 |
[[(1S,2S,3S)-2-fluoro-3-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18FN2O12P3/c1-6-4-14(11(16)13-10(6)15)8-3-2-7(9(8)12)5-24-28(20,21)26-29(22,23)25-27(17,18)19/h4,7-9H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t7-,8-,9-/m0/s1 |
InChIキー |
NYRSVLJIFDSNIF-CIUDSAMLSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H]([C@@H]2F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(C2F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


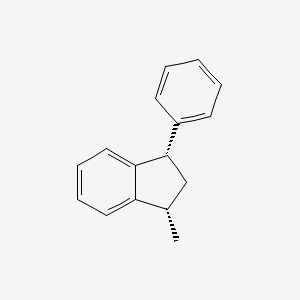
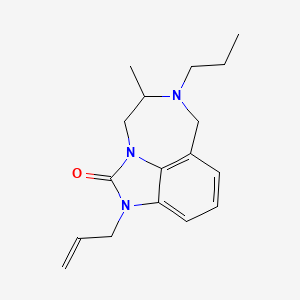
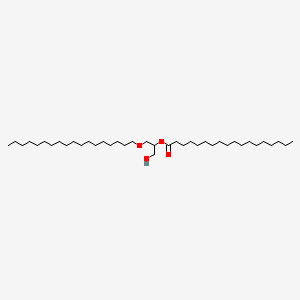
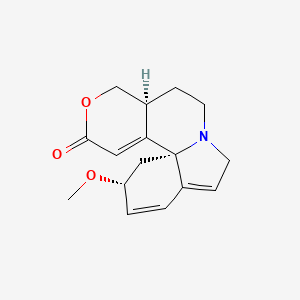
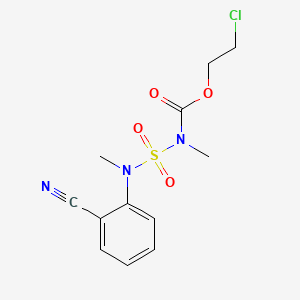
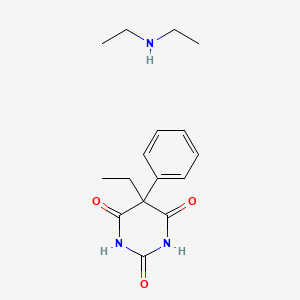
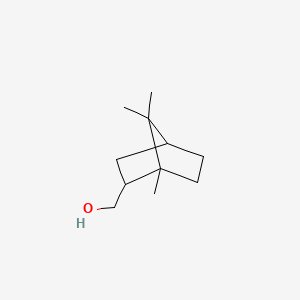
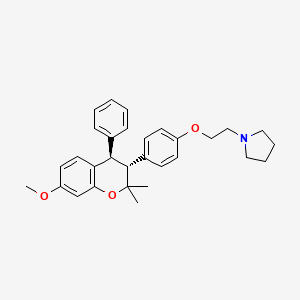

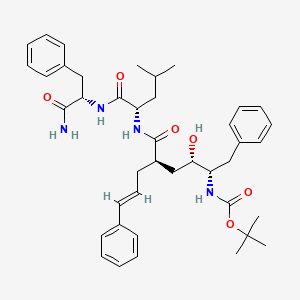
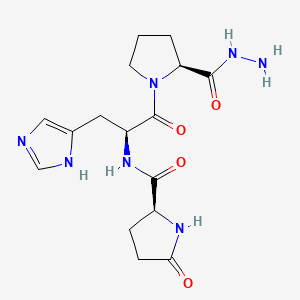
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B15194146.png)
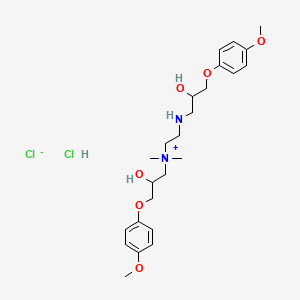
![sodium;(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoate](/img/structure/B15194155.png)
